molecular formula C12H17N3 B2365910 4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine CAS No. 2097897-67-9

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine

Cat. No.: B2365910
CAS No.: 2097897-67-9
M. Wt: 203.289
InChI Key: AEWSKOFPFFEOFF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 5, and a 3-methylidenepiperidin-1-yl group at position 6

Scientific Research Applications

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine has several scientific research applications:

Safety and Hazards

The safety and hazards of pyrimidines depend on their specific structure. Some pyrimidines may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

Pyrimidines have been the focus of many research studies due to their wide range of biological activities. Future research may focus on developing new synthetic methods and exploring their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as zinc chloride . The reaction conditions typically involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is unique due to the presence of both the dimethyl groups and the 3-methylidenepiperidin-1-yl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-9-5-4-6-15(7-9)12-10(2)11(3)13-8-14-12/h8H,1,4-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWSKOFPFFEOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCCC(=C)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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